REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[C:9]([NH2:10])=[CH:8][C:7]2[O:11][CH2:12][CH2:13][O:14][C:6]=2[CH:5]=1.[CH:16]([NH2:18])=O>>[CH2:13]1[CH2:12][O:11][C:7]2[CH:8]=[C:9]3[C:4]([C:3](=[O:2])[NH:18][CH:16]=[N:10]3)=[CH:5][C:6]=2[O:14]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC2=C(C=C1N)OCCO2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 2.0 g
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
diluted with 5 ml
|
Type
|
FILTRATION
|
Details
|
of water and the resulting precipitate filtered off
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C3C(NC=NC3=CC2OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |